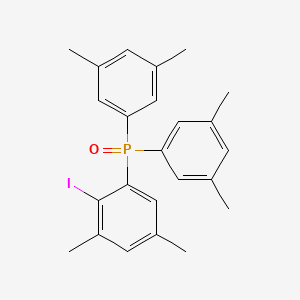
Bis(3,5-dimethylphenyl)(2-iodo-3,5-dimethylphenyl)oxo-lambda~5~-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(3,5-dimethylphenyl)(2-iodo-3,5-dimethylphenyl)oxo-lambda~5~-phosphane is a chemical compound that belongs to the class of phosphine oxides It is characterized by the presence of two 3,5-dimethylphenyl groups and one 2-iodo-3,5-dimethylphenyl group attached to a central phosphorus atom
Méthodes De Préparation
The synthesis of Bis(3,5-dimethylphenyl)(2-iodo-3,5-dimethylphenyl)oxo-lambda~5~-phosphane typically involves the reaction of 3,5-dimethylphenylphosphine with iodine in the presence of an oxidizing agent. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Bis(3,5-dimethylphenyl)(2-iodo-3,5-dimethylphenyl)oxo-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The iodine atom can be substituted with other functional groups using reagents such as Grignard reagents or organolithium compounds.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki coupling, to form biaryl compounds.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Bis(3,5-dimethylphenyl)(2-iodo-3,5-dimethylphenyl)oxo-lambda~5~-phosphane has several scientific research applications, including:
Chemistry: It is used as a ligand in the synthesis of metal complexes for catalysis.
Biology: The compound can be used in the study of biological systems where phosphine oxides play a role.
Industry: Used in the production of advanced materials and as a reagent in organic synthesis
Mécanisme D'action
The mechanism of action of Bis(3,5-dimethylphenyl)(2-iodo-3,5-dimethylphenyl)oxo-lambda~5~-phosphane involves its ability to act as a ligand, forming complexes with metal ions. These complexes can then participate in various catalytic processes, facilitating chemical reactions by lowering the activation energy. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed .
Comparaison Avec Des Composés Similaires
Similar compounds to Bis(3,5-dimethylphenyl)(2-iodo-3,5-dimethylphenyl)oxo-lambda~5~-phosphane include:
Bis(3,5-dimethylphenyl)phosphine: Lacks the iodine atom and has different reactivity.
Bis(3,5-dimethylphenyl)phosphine oxide: Similar structure but without the iodine substitution.
Phosphine oxide derivatives: Various derivatives with different substituents on the phenyl rings.
Propriétés
Numéro CAS |
540743-29-1 |
|---|---|
Formule moléculaire |
C24H26IOP |
Poids moléculaire |
488.3 g/mol |
Nom IUPAC |
1-bis(3,5-dimethylphenyl)phosphoryl-2-iodo-3,5-dimethylbenzene |
InChI |
InChI=1S/C24H26IOP/c1-15-7-16(2)11-21(10-15)27(26,22-12-17(3)8-18(4)13-22)23-14-19(5)9-20(6)24(23)25/h7-14H,1-6H3 |
Clé InChI |
KFCPFIZVJRBHLR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)P(=O)(C2=CC(=CC(=C2)C)C)C3=CC(=CC(=C3I)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


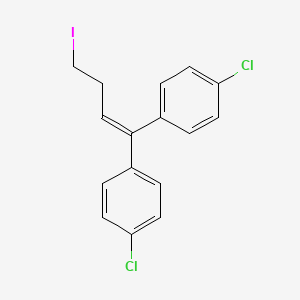
![5-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]benzene-1,3-diol](/img/structure/B14239314.png)

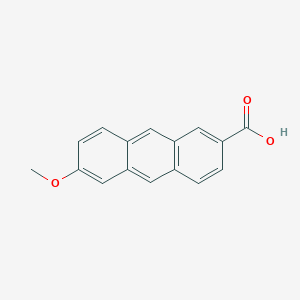
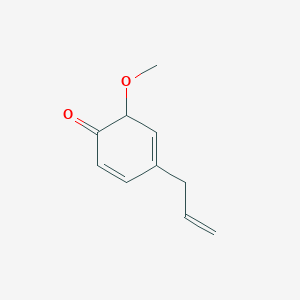
![N-{2-[Bis(2-hydroxyethyl)amino]ethyl}nonanamide](/img/structure/B14239333.png)
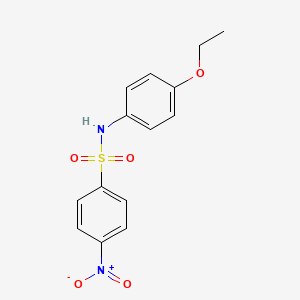
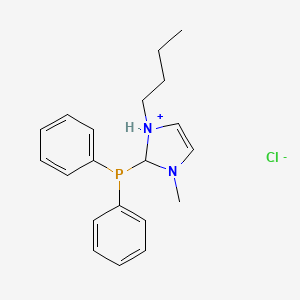
![4-Methyl-N-(4-methylphenyl)-N-{4-[(2-phenylethenyl)sulfanyl]phenyl}aniline](/img/structure/B14239348.png)
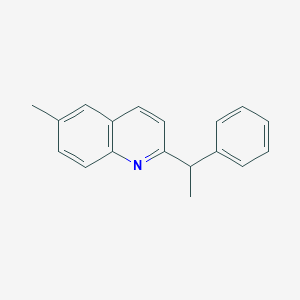

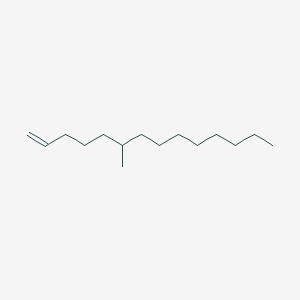
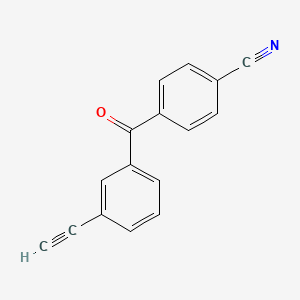
![N-[4-(Methanesulfonyl)phenyl]-N'-propan-2-ylsulfuric diamide](/img/structure/B14239378.png)
